molecular formula C12H21NO3 B2721275 6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)- CAS No. 1205542-21-7

6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-

Cat. No.: B2721275
CAS No.: 1205542-21-7
M. Wt: 227.304
InChI Key: MQOLTEHTFKRZNV-VIFPVBQESA-N
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Description

6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R): is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . This compound is known for its unique structure, which includes a spirocyclic framework and a hydroxyl group at the 4-position. It is commonly referred to as tert-butyl 8-hydroxy-6-azaspiro[2.5]octane-6-carboxylate in IUPAC nomenclature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the cyclization of a linear precursor followed by esterification. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The compound can be reduced to remove oxygen atoms or to saturate double bonds.

  • Substitution: : The spirocyclic structure allows for substitution reactions at different positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles and electrophiles are used depending on the desired substitution reaction.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or saturated hydrocarbons.

  • Substitution: : Formation of various substituted derivatives of the spirocyclic framework.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: : Investigated for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester: is unique due to its spirocyclic structure and the presence of a hydroxyl group. Similar compounds include:

  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: : Similar spirocyclic structure but lacks the hydroxyl group.

  • 6-azaspiro[2.5]octane-6-carboxylic acid: : Similar core structure but without esterification.

6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester .

Properties

IUPAC Name

tert-butyl (8R)-8-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h9,14H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOLTEHTFKRZNV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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